benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate
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Overview
Description
Benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclopropylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation of the piperidine ring is achieved using benzyl halides under basic conditions.
Attachment of the Aminopropanoyl Group: This step involves the reaction of the piperidine derivative with 2-aminopropanoic acid or its derivatives.
Formation of the Cyclopropylcarbamate Moiety: The final step involves the reaction of the intermediate compound with cyclopropyl isocyanate to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
Benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Carbamate Derivatives: Compounds such as carbaryl and fenobucarb are structurally related and used in various applications.
Uniqueness
Benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H29N3O3 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C20H29N3O3/c1-15(21)19(24)22-11-9-16(10-12-22)13-23(18-7-8-18)20(25)26-14-17-5-3-2-4-6-17/h2-6,15-16,18H,7-14,21H2,1H3 |
InChI Key |
JDFHDASWPBWTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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